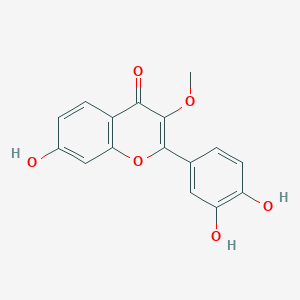

Fisetin 3-methyl ether

描述

Structure

3D Structure

属性

分子式 |

C16H12O6 |

|---|---|

分子量 |

300.26 g/mol |

IUPAC 名称 |

2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxychromen-4-one |

InChI |

InChI=1S/C16H12O6/c1-21-16-14(20)10-4-3-9(17)7-13(10)22-15(16)8-2-5-11(18)12(19)6-8/h2-7,17-19H,1H3 |

InChI 键 |

VBXMLZNGZPQAEI-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O |

产品来源 |

United States |

Synthesis and Biosynthetic Pathways of Fisetin 3 Methyl Ether

Chemo-enzymatic Synthesis Methodologies

Chemo-enzymatic synthesis combines traditional chemical reactions with the specificity of biological catalysts. This hybrid approach is leveraged to create flavonol methyl ethers with high precision and yield.

The synthesis of flavonols and their methyl ethers has historically been a multi-step process. The first synthesis of the parent compound, fisetin (B1672732), was achieved in 1904. mdpi.com This foundational work involved the preparation of partially protected chalcones, which were then cyclized into a flavanone (B1672756) structure under acidic conditions. mdpi.com Subsequent steps of oxidation, hydrolysis, and demethylation were required to yield the final fisetin structure. mdpi.com

Modern multi-step routes often employ protecting groups to control the reaction at specific hydroxyl sites. The Baker-Venkataraman (BV) transformation is a common route for synthesizing flavones, involving the acylation of 2-hydroxyacetophenones to form 1,3-diketones, which then undergo acid-catalyzed cyclodehydration. xiahepublishing.com While effective for protected compounds, this method can be less ideal for creating specific partial methyl ethers from polyhydroxy precursors. xiahepublishing.com Synthesizing partial methyl ethers of flavonoids like quercetin (B1663063), a close relative of fisetin, has been achieved through sequential protection (e.g., benzylation) and methylation steps, followed by deprotection. xiahepublishing.com

Table 1: Overview of a Generic Multi-Step Synthesis Route for Flavonol Ethers

| Step | Description | Common Reagents |

|---|---|---|

| 1. Protection | Hydroxyl groups on a starting material (e.g., a substituted 2'-hydroxyacetophenone) are protected to prevent unwanted reactions. | Benzyl bromide (BnBr), K₂CO₃ |

| 2. Condensation | The protected acetophenone (B1666503) is condensed with a substituted benzaldehyde (B42025) to form a chalcone (B49325). | Potassium hydroxide (B78521) (KOH), Ethanol (EtOH) |

| 3. Cyclization/Oxidation | The chalcone undergoes oxidative cyclization to form the flavonol core. | Hydrogen peroxide (H₂O₂), NaOH |

| 4. Methylation | A specific hydroxyl group is methylated. | Methyl iodide (MeI), K₂CO₃ |

| 5. Deprotection | The protecting groups are removed to yield the final product. | Palladium on carbon (Pd/C), H₂ |

This table represents a generalized pathway; specific reagents and conditions vary based on the target molecule.

To improve efficiency and reduce waste, one-pot procedures have been developed. The Algar–Flynn–Oyamada (AFO) reaction is a key method for synthesizing flavonols from chalcones. researchgate.net Modified AFO reactions allow for the synthesis of flavonols directly from 2-hydroxyacetophenones and aldehydes without isolating the intermediate chalcone, often in good yields. researchgate.net Microwave-assisted organic synthesis has been shown to significantly shorten reaction times for these procedures compared to conventional heating. researchgate.net

Recent advancements include the use of bio-based catalysts. For instance, a one-pot reaction using an alkaline amylopectin (B1267705) catalyst has been developed to produce flavonols from 2'-hydroxyacetophenones and benzaldehydes. researchgate.net This method successfully combines the initial aldol (B89426) condensation and the subsequent oxidative cyclization in a single pot, yielding the flavonol product efficiently and avoiding the formation of aurone (B1235358) side products. researchgate.net Palladium(II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones represents another modern approach for the divergent synthesis of both flavones and flavanones. rsc.org

Table 2: Example of One-Pot Flavonol Synthesis via Modified AFO Reaction

| Reactant A | Reactant B | Catalyst/Reagents | Conditions | Yield |

|---|---|---|---|---|

| 2-Hydroxyacetophenone | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | NaOH, H₂O₂ | Microwave Irradiation (12 min) | 80% |

Data adapted from a study on modified AFO reactions for novel flavonol analogs. researchgate.net

The cleavage of aryl methyl ethers is a critical transformation in organic synthesis, often used as a final deprotection step. google.com The methyl group is a stable and common protecting group for phenols, making efficient demethylation methods highly valuable. google.com This strategy can be applied to synthesize a specific methyl ether by starting with a more extensively methylated precursor and selectively removing certain methyl groups.

A variety of reagents can be used for this purpose. A method for producing fisetin involves the demethylation of 2-(3,4-dimethoxy-phenyl)-3-hydroxy-7-methoxy-chromen-4-one using pyridine (B92270) hydrochloride at high temperatures. google.com Other reagents used for demethylating aryl methyl ethers include sulfur-based compounds like dodecanethiol and thiophenol, as well as halide-containing agents. google.com The choice of reagent allows for control over the demethylation process, which can be crucial for achieving selective cleavage when multiple methoxy (B1213986) groups are present. google.com

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of Fisetin (B1672732) 3-methyl ether. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy provide complementary information regarding the compound's atomic connectivity, molecular weight, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of Fisetin 3-methyl ether. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR spectra of flavonoid derivatives, including methylated forms of fisetin, reveal characteristic signals for aromatic protons and methoxy (B1213986) groups. For instance, in related flavonoid structures, methoxy protons typically appear as a singlet in the range of δ 3.79-3.87 ppm. The protons on the aromatic rings exhibit distinct splitting patterns (e.g., ABX or AMX systems) that help in assigning their positions.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Data from studies on similar flavonoids show that the carbon of a methoxy group resonates at a specific chemical shift, aiding in its confirmation.

A comprehensive analysis of both ¹H and ¹³C NMR data allows for the unambiguous assignment of the methyl ether group to the 3-position of the fisetin backbone.

Table 1: Representative ¹H and ¹³C NMR Data for Flavonoid Structures Related to this compound

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Methoxy Protons (3-OCH₃) | ~3.8 | ~56-60 |

| Aromatic Protons | ~6.1-8.0 | ~90-165 |

| Carbonyl Carbon (C-4) | - | ~182 |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the flavonoid.

Mass Spectrometry (MS and MS/MS) Applications

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the molecular formula. The molecular weight of a methoxylated metabolite of fisetin has been reported as 300 Da. researchgate.net

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the flavonoid subclass and the substitution pattern. For flavonols like fisetin and its derivatives, common fragmentation pathways observed in positive ionization mode include the loss of water (H₂O) and carbon monoxide (CO) molecules from the protonated molecule [M+H]⁺. mdpi.comnih.gov These specific losses help to characterize the core flavonoid structure. mdpi.comnih.gov The presence and position of the methyl group can also influence the fragmentation, providing additional evidence for its location at the 3-position.

UV-Visible Spectroscopy and Spectral Shifts

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which is related to its electronic structure. Flavones and flavonols typically exhibit two main absorption bands in their UV-Vis spectra, referred to as Band I (related to the B-ring) and Band II (related to the A-ring). scribd.com For flavonols, Band I typically appears between 350-385 nm. nepjol.info

The use of shift reagents, such as sodium methoxide (B1231860) (NaOMe), aluminum chloride (AlCl₃), and sodium acetate (B1210297) (NaOAc), can cause characteristic shifts in these absorption bands, providing valuable information about the location of free hydroxyl groups. nepjol.info For this compound, the absence of a significant shift in Band I upon addition of AlCl₃ would indicate the substitution of the 3-hydroxyl group, as this reagent typically chelates with a free 3-OH and/or 5-OH group, causing a bathochromic (red) shift. nepjol.info The UV spectrum of a fisetin metabolite, identified as geraldol (B191838) (a methoxylated derivative), was found to be identical to that of fisetin itself. researchgate.net In methanol (B129727), fisetin shows a maximum absorbance at approximately 363 nm. jchr.org

Table 2: Typical UV-Visible Absorption Maxima for Fisetin and its Derivatives in Methanol

| Compound | Band I (nm) | Band II (nm) |

| Fisetin | ~363-372 | ~257 |

| This compound | ~358 | ~256 |

Note: Values are approximate and can be influenced by the solvent and other substituents.

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from complex plant extracts and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of flavonoids. mdpi.com Reversed-phase HPLC, often using a C18 column, is typically employed for the separation of these compounds. ijsat.org The mobile phase usually consists of a mixture of an aqueous solvent (often with a small amount of acid like formic or phosphoric acid to improve peak shape) and an organic solvent such as methanol or acetonitrile. ijsat.org

Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the compound has maximum absorbance, such as around 362 nm for fisetin derivatives. ijsat.org The retention time of this compound under specific HPLC conditions can be used for its identification and quantification when compared to a reference standard. sigmaaldrich.com HPLC methods coupled with mass spectrometry (HPLC-MS) provide a powerful tool for both separation and identification. mdpi.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, better resolution, and increased sensitivity. UPLC systems are often coupled with mass spectrometry (UPLC-MS/MS) for comprehensive analysis of complex mixtures, such as plant extracts, allowing for the rapid identification and quantification of compounds like this compound even at low concentrations.

Based on the comprehensive search for scientific literature, there is currently no available information on the mechanistic investigations of "this compound" in preclinical models regarding its effects on the following cellular signaling pathways:

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Axis

Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK1/2, p38, JNK)

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

Mammalian Target of Rapamycin (mTOR) Pathway Interactions

Wnt Signaling Pathway Modulation

Sirtuin (SIRT1) Pathway Activation

The provided search results pertain to the compound "Fisetin," not "this compound." Due to the strict instruction to focus solely on "this compound," it is not possible to generate the requested article with scientifically accurate and relevant information. Writing about Fisetin would deviate from the specific subject of your request.

Therefore, the requested article on the "Mechanistic Investigations of Biological Activities in Preclinical Models" for "this compound" cannot be generated at this time due to a lack of available scientific data.

Mechanistic Investigations of Biological Activities in Preclinical Models

Enzyme and Protein Target Interactions

Phosphoenolpyruvate Carboxykinase (PEPCK) Modulation

There is currently no available scientific literature or preclinical data describing the modulation of Phosphoenolpyruvate Carboxykinase (PEPCK) by Fisetin (B1672732) 3-methyl ether.

Urokinase Plasminogen Activator (uPA) Inhibition

No research findings were identified that investigate the inhibitory effects of Fisetin 3-methyl ether on Urokinase Plasminogen Activator (uPA).

Ribosomal RNA Polymerase I (RNA Pol I) Transcriptional Activity

Information regarding the impact of this compound on the transcriptional activity of Ribosomal RNA Polymerase I (RNA Pol I) is absent from the current scientific literature.

Regulation of Key Cellular Processes

Apoptosis Induction Mechanisms (Caspase-dependent, Mitochondrial Pathway)

There are no available studies detailing the mechanisms by which this compound may induce apoptosis, either through caspase-dependent pathways or the mitochondrial pathway.

Cell Cycle Arrest and Cell Proliferation Inhibition

Scientific data on the effects of this compound on cell cycle progression and the inhibition of cell proliferation is not currently available.

Senescence-Associated Secretory Phenotype (SASP) Modulation and Senolytic Activity

There is no research available that describes the modulation of the Senescence-Associated Secretory Phenotype (SASP) or any potential senolytic activity of this compound.

Angiogenesis Inhibition

Currently, there is a notable lack of published, peer-reviewed studies specifically investigating the in-depth mechanisms of angiogenesis inhibition by this compound in preclinical models. While some research has focused on the anti-angiogenic properties of its parent compound, fisetin, this information cannot be directly extrapolated to this compound. The addition of a methyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. Without dedicated studies on this compound, its direct effects on endothelial cell proliferation, migration, tube formation, and the underlying signaling pathways remain unelucidated.

Cell Migration and Invasion Suppression

The available scientific literature on the direct effects of this compound on cell migration and invasion is minimal. Preclinical studies designed to meticulously evaluate its ability to suppress these key processes in cancer metastasis are not readily found in published research. Consequently, there is no substantial data on the impact of this compound on the epithelial-mesenchymal transition (EMT), matrix metalloproteinases (MMPs) activity, or other critical factors involved in the metastatic cascade.

Autophagy Pathway Modulation

Detailed mechanistic studies on the modulation of autophagy pathways by this compound in preclinical settings are currently absent from the scientific literature. Research has not yet explored whether this compound can induce or inhibit autophagy, nor have the associated molecular targets and signaling pathways, such as mTOR and Beclin-1, been investigated in the context of this compound treatment.

Attenuation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

While this compound has been identified as a constituent in plant extracts exhibiting antioxidant properties, specific preclinical studies detailing its capacity to attenuate oxidative stress and reduce the generation of reactive oxygen species (ROS) are lacking. There is a dearth of research examining its direct free radical scavenging activity or its influence on cellular sources of ROS, such as NADPH oxidase.

Enhancement of Endogenous Antioxidant Systems (e.g., Glutathione Homeostasis)

Comprehensive preclinical data on the enhancement of endogenous antioxidant systems by this compound is not currently available. There are no published studies that specifically investigate the effect of this compound on the levels and activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). Furthermore, its role in modulating glutathione (GSH) homeostasis, a critical component of the cellular antioxidant defense system, has not been a subject of detailed scientific inquiry.

Preclinical Research Models and in Vitro/in Vivo Studies

In Vitro Cell Culture Models

Research on Fisetin (B1672732) 3-methyl ether (geraldol) has shown direct activity in cancer-related cell models. An in vitro comparison with its parent compound, fisetin, found that geraldol (B191838) demonstrated greater cytotoxicity toward tumor cells. researchgate.netnih.gov. The study also highlighted its antiangiogenic potential, as geraldol was shown to inhibit the migration and proliferation of endothelial cells researchgate.netresearchgate.netnih.gov. These findings suggest that the anticancer effects observed after fisetin administration may be significantly mediated by its conversion to geraldol.

Table 1: In Vitro Effects of Fisetin 3-Methyl Ether (Geraldol) on Cancer-Related Cell Lines

| Cell Type | Research Finding | Source |

|---|---|---|

| Tumor Cells | Exhibited higher cytotoxicity compared to the parent compound, fisetin. | researchgate.netnih.gov |

| Endothelial Cells | Inhibited cell migration and proliferation, indicating antiangiogenic properties. | researchgate.netresearchgate.netnih.gov |

The provided search results contain no direct studies on the in vitro effects of this compound on adipocytic cell lines.

The provided search results contain no direct studies on the in vitro effects of this compound on fibroblast cell lines.

The provided search results contain no direct studies on the in vitro effects of this compound on retinal pigment epithelial cells.

The provided search results contain no direct studies on the in vitro effects of this compound on muscle cell lines.

In Vivo Animal Models

In vivo studies in animal models, primarily mice, have been crucial in understanding the metabolic fate and activity of this compound (geraldol). Pharmacokinetic analyses show that after oral or intraperitoneal administration of fisetin, it is quickly and extensively metabolized into geraldol researchgate.netnih.govresearchgate.net.

Significantly, geraldol becomes the dominant metabolite found in plasma, with its maximum concentration (Cmax) and total exposure (AUC) values being higher than those of the parent fisetin researchgate.netnih.gov. One study noted that in mice with Lewis lung carcinoma, geraldol achieved higher concentrations within the tumors than fisetin itself researchgate.netnih.gov. These results strongly suggest that geraldol plays a substantial role in the anticancer activities observed in vivo following fisetin administration nih.gov.

Table 2: In Vivo Pharmacokinetic and Distribution Findings for this compound (Geraldol) in Mice

| Model | Key Finding | Implication | Source |

|---|---|---|---|

| Mouse Model | Fisetin is rapidly and extensively converted to geraldol after administration. | Geraldol is the primary active form of the compound in the body. | researchgate.netnih.govresearchgate.net |

| Mouse Model | Plasma concentrations (Cmax and AUC) of geraldol are higher than those of fisetin. | Suggests high bioavailability and persistence of the metabolite. | researchgate.netnih.gov |

| Lewis Lung Carcinoma Mouse Model | Geraldol concentrations were higher in tumor tissue compared to fisetin concentrations. | Indicates potential for targeted accumulation and activity at the tumor site. | researchgate.netnih.gov |

Based on a comprehensive review of the available scientific literature, there is insufficient specific data regarding the chemical compound “this compound” (also known as Geraldol) within the precise preclinical research models specified in your request.

The majority of existing research, particularly concerning murine models of age-related neurodegeneration (such as SAMP8 mice), focuses extensively on the parent compound, Fisetin, rather than its 3-methyl ether metabolite. While some studies identify this compound as an active metabolite of Fisetin and suggest it may have higher potency in certain in vitro cancer models, dedicated in vivo studies using this specific compound in the outlined xenograft, inflammatory, and metabolic disorder models are not sufficiently detailed in the current body of research to generate a thorough and scientifically accurate article.

Therefore, to ensure strict adherence to your instructions for accuracy and to avoid presenting information that falls outside the explicit scope of research on this compound, it is not possible to generate the requested article at this time.

Advanced Omics Approaches in Fisetin 3 Methyl Ether Research

Metabolomics Studies of Fisetin (B1672732) 3-Methyl Ether and its Biotransformation

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a direct functional readout of the physiological state of a biological system. For a compound like Fisetin 3-methyl ether, metabolomics is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Untargeted and Targeted Metabolite Profiling

Metabolite profiling can be approached in two ways: untargeted and targeted analysis.

Untargeted Metabolomics : This approach aims to measure as many metabolites as possible in a sample to provide a broad and comprehensive overview. It is particularly useful for discovering novel biomarkers or identifying unexpected metabolic pathway alterations. In the context of flavonoid research, untargeted metabolomics has been used to explore the differential accumulation of flavonoids in various plant tissues and to identify how environmental factors influence their metabolic profiles. For this compound, an untargeted approach could reveal its global impact on cellular metabolism and identify all resulting downstream metabolites.

Targeted Metabolomics : This method focuses on quantifying a specific and predefined set of metabolites. It offers higher sensitivity and specificity than untargeted approaches and is used to validate findings or to measure specific metabolic pathways. For instance, after administration of the parent compound fisetin, targeted metabolomics could be used to precisely quantify the levels of fisetin and its known metabolites, including potential methylated forms like this compound and its conjugates, in plasma and tissues. A study on prostate cancer employed a global metabolomics approach to identify metabolic targets of fisetin, highlighting hyaluronan as a significantly altered metabolite in fisetin-treated tumor xenografts wisc.edu.

Identification of this compound in Biological Systems

The biotransformation of flavonoids like fisetin is a critical area of study, as the metabolites produced may have different biological activities than the parent compound. After administration, fisetin is known to be rapidly metabolized. nih.govresearchgate.netnih.gov Studies in mice have shown that fisetin undergoes extensive phase II biotransformation, resulting in sulfates and glucuronides. nih.govresearchgate.net

Proteomics and Transcriptomics for Gene and Protein Expression Analysis

Proteomics and transcriptomics are powerful tools for analyzing the expression of genes (transcriptomics) and proteins (proteomics) in response to a specific stimulus, such as treatment with this compound. These analyses can reveal the signaling pathways and cellular processes modulated by the compound. While direct studies on this compound are not widely available, research on the parent flavonoid fisetin and the structurally similar quercetin-3-methyl ether provides significant insight into the methodologies used and the types of pathways affected.

Quantitative Polymerase Chain Reaction (qPCR) and Gene Expression Arrays

Transcriptomics focuses on quantifying messenger RNA (mRNA) levels to determine which genes are active and to what extent.

Quantitative Polymerase Chain Reaction (qPCR) : This technique is used to measure the expression of a specific gene or a small number of genes. It is highly sensitive and quantitative. In studies involving fisetin, qPCR has been used to measure its effect on the mRNA levels of specific genes related to inflammation, apoptosis, and cellular senescence. For example, fisetin treatment has been shown to alter the expression of pro-inflammatory cytokines like IL-1β and TNF-α, as well as genes involved in antioxidant response and cell cycle regulation. nih.govmdpi.commdpi.com In one study, fisetin was found to reduce the mRNA expression of senescence markers in the kidneys and liver of progeroid mice. nih.gov

Gene Expression Arrays (RNA-Seq) : For a broader view, techniques like RNA sequencing (RNA-Seq) analyze the entire transcriptome. This can reveal large-scale changes in gene expression and identify novel pathways affected by a compound. Studies on fisetin have used RNA-Seq to obtain a comprehensive profile of gene expression changes in macrophages stimulated with interferon-gamma (IFN-γ). nih.govmdpi.com The results showed that fisetin downregulated the expression of numerous pro-inflammatory genes and M1 macrophage markers, suggesting a powerful anti-inflammatory effect at the transcriptional level. nih.govmdpi.com

Table 1: Examples of Genes Modulated by Fisetin (Parent Compound) as Measured by qPCR and RNA-Seq

| Gene | Technique | Biological Process | Effect of Fisetin | Source |

|---|---|---|---|---|

| MMP-1, MMP-3 | RT-qPCR | Extracellular Matrix Remodeling | Downregulation | nih.govmdpi.com |

| IL-6, IL-8, TNF-α | RT-qPCR | Inflammation | Downregulation | mdpi.commdpi.com |

| Stc1 | RNA-Seq, RT-qPCR | Cell Survival, Senescence | Downregulation | nih.gov |

| Cxcl9, Nos2 | RNA-Seq | Macrophage Polarization | Downregulation | nih.gov |

| GLB1, p16, p21 | RT-qPCR | Cellular Senescence | Downregulation | nih.govresearchgate.netnih.gov |

Western Blotting and Immunoprecipitation Studies

Proteomics investigates the protein complement of a biological system.

Western Blotting : This is a widely used technique to detect and quantify specific proteins in a sample. It can confirm whether changes in gene expression (observed via transcriptomics) translate to changes at the protein level. Extensive research on fisetin has utilized Western blotting to demonstrate its impact on key signaling proteins. For example, fisetin has been shown to inhibit the phosphorylation of proteins in the MAPK and PI3K/Akt/mTOR signaling pathways, which are critical for cell proliferation and survival. nih.govmdpi.comfrontiersin.org Similarly, studies on quercetin-3-methyl ether have used Western blotting to show its inhibitory effects on the Notch1 and PI3K/Akt pathways in breast cancer cells. nih.gov

Immunoprecipitation : This technique is used to isolate a specific protein from a complex mixture, often to study its binding partners. While specific immunoprecipitation studies for this compound are not documented, this method could be employed to identify proteins that directly interact with it or its targets, further clarifying its mechanism of action.

Table 2: Selected Protein Targets of Fisetin Analyzed by Western Blotting

| Protein Target | Pathway | Effect of Fisetin | Cell/System Studied | Source |

|---|---|---|---|---|

| p-ERK, p-p38, p-JNK | MAPK Signaling | Inhibition of Phosphorylation | Human Dermal Fibroblasts | nih.govmdpi.com |

| Bax, Caspase-3 | Apoptosis | Increased Expression | Human Osteosarcoma Cells | researchgate.net |

| Bcl-2 | Apoptosis | Decreased Expression | Human Osteosarcoma Cells | researchgate.net |

| p-Jak1, p-STAT1, IRF1 | Jak-STAT Signaling | Inhibition of Phosphorylation/Expression | RAW246.7 Macrophages | nih.gov |

| p-mTOR | PI3K/Akt/mTOR Signaling | Inhibition of Phosphorylation | Senescent Kidney Cells | frontiersin.org |

Proteome Profiling Arrays

Proteome profiling arrays, also known as antibody arrays, allow for the simultaneous measurement of hundreds to thousands of proteins in a single sample. raybiotech.combio-techne.comrndsystems.com This high-throughput screening method is excellent for biomarker discovery and for obtaining a broad overview of the changes in the proteome. raybiotech.combio-techne.com These arrays can be used to profile cytokines, chemokines, growth factors, and phosphorylated kinases, providing a snapshot of the cellular response to a compound. bio-techne.com While specific applications of proteome profiler arrays in this compound research have not been published, this technology was instrumental in a study on fisetin's effects on colonocytes, where it helped identify changes in proteins related to cell proliferation and stress response. This approach would be highly valuable for mapping the protein-level effects of this compound and identifying its key molecular targets in an unbiased manner.

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Molecular Targets and Mechanisms

The precise molecular targets and mechanisms of action for Fisetin (B1672732) 3-methyl ether are currently unknown. Future research should prioritize identifying the specific cellular components with which this compound interacts. The methylation at the 3-hydroxyl position significantly alters the molecule's electronic and steric properties compared to Fisetin, which likely results in a different or more specific set of molecular targets.

Key research questions to address include:

Comparative Target Profiling: How do the molecular targets of Fisetin 3-methyl ether differ from those of Fisetin? High-throughput screening and proteomics approaches could be employed to identify unique binding partners.

Enzyme Inhibition Assays: Does this compound retain or exceed the inhibitory activity of Fisetin against enzymes such as PI3K/Akt/mTOR pathway kinases, or does it exhibit novel inhibitory activities?

Signaling Pathway Modulation: Investigating the effect of this compound on key signaling pathways implicated in disease, such as NF-κB, MAPK, and Nrf2, is essential. mdpi.com Molecular docking studies, similar to those performed for Fisetin, could predict binding affinities to proteins within these pathways and guide experimental validation.

Exploration of Novel Therapeutic Applications in Preclinical Settings

Given the broad spectrum of biological activities reported for Fisetin, including neuroprotective, senolytic, anti-inflammatory, and anti-cancer effects, it is plausible that this compound may exhibit similar or enhanced therapeutic potential. mdpi.comnih.govresearchgate.netaging-us.comnih.gov Preclinical studies are imperative to explore these possibilities.

Future preclinical investigations should focus on:

Neurodegenerative Diseases: Evaluating the efficacy of this compound in animal models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions is a logical starting point, building on the neuroprotective evidence for Fisetin. nih.govresearchgate.net

Senolytic Activity: Fisetin is a known senolytic, capable of clearing senescent cells. aging-us.comnih.gov It is crucial to determine if this compound shares this property and to what extent it can impact age-related pathologies in preclinical models.

Anti-inflammatory and Anti-cancer Models: The effects of this compound should be assessed in various in vivo models of inflammatory diseases and different types of cancer to identify potential therapeutic niches.

Optimization Strategies for Bioactivity and Pharmacological Efficacy of Derivatives

The methylation of flavonoids is a known strategy to potentially improve their metabolic stability and bioavailability. researchgate.net The 3-methyl ether group on Fisetin may already confer some pharmacokinetic advantages over the parent compound. However, further optimization of its structure could lead to derivatives with enhanced bioactivity and pharmacological efficacy.

Strategies for optimization could include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs with modifications at other positions of the flavonoid scaffold would be crucial. researchgate.net These studies would help to identify the key structural features required for improved activity.

Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is a prerequisite for any further development. Comparing its pharmacokinetic profile to that of Fisetin will be particularly informative.

Advanced Formulation Strategies: The development of novel delivery systems, such as nanoparticles, liposomes, or microemulsions, could significantly enhance the bioavailability and therapeutic efficacy of this compound and its derivatives, as has been explored for Fisetin.

Below is a conceptual table outlining a potential research plan for the synthesis and evaluation of this compound derivatives.

| Derivative | Modification | Rationale | Primary Endpoint for Evaluation |

| FME-1 | Additional methylation at 7-OH | Increase lipophilicity and metabolic stability | Improved oral bioavailability |

| FME-2 | Halogenation on the B-ring | Enhance binding affinity to target proteins | Increased potency in enzyme inhibition assays |

| FME-3 | Glycosylation at 7-OH | Improve water solubility | Enhanced absorption from the gastrointestinal tract |

| FME-4 | Introduction of an amino group | Modulate charge and potential for new interactions | Novel bioactivity profile |

Development of Advanced Research Methodologies for this compound

To facilitate the research outlined above, the development of robust and validated analytical methodologies is essential. The lack of specific methods for the quantification and characterization of this compound hinders progress in understanding its properties.

Future methodological developments should include:

Validated Analytical Methods: The development of sensitive and specific methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), for the quantification of this compound in biological matrices (e.g., plasma, tissues) is a critical first step. ijsat.orgnih.govsysrevpharm.org

Synthesis of Standards: A reliable and scalable synthetic route to obtain high-purity this compound is necessary to serve as a reference standard for analytical and biological studies.

Biochemical Probes: The synthesis of tagged derivatives of this compound (e.g., with fluorescent or biotin labels) would enable pull-down assays and imaging studies to identify its binding partners and cellular localization, aiding in the elucidation of its mechanism of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。